N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .
Synthesis Analysis
Thiadiazole molecules can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Chemical Reactions Analysis
Thiadiazoles are structural isomers and do not interconvert . They are fairly common in pharmacology and appear in such medications as cephazolin and acetazolamide .Physical And Chemical Properties Analysis
Thiadiazoles are aromatic due to their two double bonds and the sulfur lone pair . They are structural isomers and do not interconvert .Scientific Research Applications
Anticancer Potential
Compounds incorporating thiadiazole and cyclopropane units have demonstrated significant anticancer activities. For instance, novel pharmacophores containing the thiazole moiety synthesized using facile methods exhibited potent anticancer properties against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, derivatives featuring 1,3,4-oxadiazol and thiadiazol linked to benzamides showed promising anticancer activities against a variety of cancer cell lines, highlighting the structural versatility and therapeutic potential of these scaffolds (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Thiadiazole derivatives have also been investigated for their antimicrobial and antifungal properties. For example, new 1,3,4-thiadiazole derivatives prepared through the reaction of thiadiazolenaminones with various reagents demonstrated significant antimicrobial activity against a range of microorganisms, offering a promising avenue for the development of new antimicrobial agents (Farghaly et al., 2012). Similarly, innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, showing the potential of such compounds in agricultural applications as well (Fadda et al., 2017).
Insights from Molecular Modeling and Synthesis
Molecular modeling and synthesis efforts have further elucidated the potential of compounds featuring cyclopropane and thiadiazole structures. For instance, the synthesis and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents revealed compounds with significant activities, underscoring the therapeutic relevance of these chemical frameworks (Shkair et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopropanecarboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for their use in photovoltaics and as fluorescent sensors . .
Mode of Action
Btz-based compounds are known for their electron donor-acceptor (d-a) systems . These systems have been used in photovoltaics and as fluorescent sensors
Biochemical Pathways
Btz-based compounds have been researched for their use in photocatalytic applications
Result of Action
Btz-based compounds have been used as fluorescent sensors , suggesting that the compound may have a similar effect
Action Environment
The use of btz-based compounds in photovoltaics and as fluorescent sensors suggests that light may play a role in the compound’s action
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-11-4-2-3-5-12(11)16(20(15,18)19)9-8-14-13(17)10-6-7-10/h2-5,10H,6-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLAHJWDMGYNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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